4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl octanoate 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl octanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC1119485
InChI: InChI=1S/C23H29NO4/c1-2-3-4-5-6-7-19(25)28-18-12-10-17(11-13-18)24-22(26)20-15-8-9-16(14-15)21(20)23(24)27/h10-13,15-16,20-21H,2-9,14H2,1H3
SMILES: CCCCCCCC(=O)OC1=CC=C(C=C1)N2C(=O)C3C4CCC(C4)C3C2=O
Molecular Formula: C23H29NO4
Molecular Weight: 383.5 g/mol

4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl octanoate

CAS No.:

Impurities

Cat. No.: VC1119485

Molecular Formula: C23H29NO4

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl octanoate -

Molecular Formula C23H29NO4
Molecular Weight 383.5 g/mol
IUPAC Name [4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl] octanoate
Standard InChI InChI=1S/C23H29NO4/c1-2-3-4-5-6-7-19(25)28-18-12-10-17(11-13-18)24-22(26)20-15-8-9-16(14-15)21(20)23(24)27/h10-13,15-16,20-21H,2-9,14H2,1H3
Standard InChI Key SKYTZCGIAIQNAT-UHFFFAOYSA-N
SMILES CCCCCCCC(=O)OC1=CC=C(C=C1)N2C(=O)C3C4CCC(C4)C3C2=O
Canonical SMILES CCCCCCCC(=O)OC1=CC=C(C=C1)N2C(=O)C3C4CCC(C4)C3C2=O

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator